molecular formula C15H16F3N5 B6448649 4-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549024-11-3

4-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No. B6448649
CAS RN: 2549024-11-3
M. Wt: 323.32 g/mol
InChI Key: ZCSOFRBFDREXCH-UHFFFAOYSA-N
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Description

This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Scientific Research Applications

4-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has been extensively studied for its potential therapeutic and medicinal applications. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-epileptic effects. Additionally, this compound has been studied for its potential use in the treatment of certain neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. This compound has also been studied for its potential use in the treatment of depression and anxiety, as well as for its potential use in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine for laboratory experiments include its low toxicity and its ability to modulate the activity of certain neurotransmitters. Additionally, this compound has been found to possess anti-inflammatory, anti-tumor, and anti-epileptic properties. The main limitation of using this compound for laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of 4-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine. First, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, further research is needed to investigate the potential use of this compound in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Finally, further research is needed to investigate the potential use of this compound in the treatment of depression and anxiety, as well as its potential use in the treatment of epilepsy.

Synthesis Methods

4-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can be synthesized from commercially available 4-methyl-2-piperazin-1-yl-pyrimidine (4MP) and 3-(trifluoromethyl)pyridine. The synthesis of this compound involves a two-step reaction. In the first step, 4MP is reacted with 3-(trifluoromethyl)pyridine in the presence of a base, such as sodium hydroxide, to form this compound. In the second step, the product is purified by recrystallization.

properties

IUPAC Name

4-methyl-2-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5/c1-11-4-6-20-14(21-11)23-9-7-22(8-10-23)13-12(15(16,17)18)3-2-5-19-13/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSOFRBFDREXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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